2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-15-12(18)10-5-6-19-13(10)16-11(17)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFAHFDBQVHEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Core Formation
The Gewald reaction serves as the foundation for constructing the 2-aminothiophene-3-carboxylate intermediate, a critical precursor for subsequent functionalization. This one-pot, two-step process involves Knoevenagel condensation of a ketone (e.g., propiophenone derivatives) with ethyl cyanoacetate, followed by cyclization in the presence of sulfur. The reaction proceeds under mild conditions (e.g., ethanol, 60–80°C), yielding ethyl 2-amino-5-arylthiophene-3-carboxylate derivatives with regioselective control over the amino and ester groups. For the target compound, the absence of aryl substituents on the thiophene ring necessitates the use of a simple ketone, such as acetone, to generate the unsubstituted thiophene core.
Mechanistic Insights :
The Gewald mechanism begins with base-catalyzed Knoevenagel condensation, forming an α,β-unsaturated nitrile. Sulfur participates in a nucleophilic attack on the nitrile, inducing cyclization to the thiophene ring. The amino group at the 2-position arises from the cyanoacetate moiety, while the ester at the 3-position originates from the ethyl cyanoacetate reagent.
Carboxamide Formation via Aminolysis
Conversion of the ethyl ester to the N-methylcarboxamide is achieved through aminolysis with methylamine. This step typically employs refluxing conditions in methanol or ethanol, where the ester undergoes nucleophilic acyl substitution. For instance, ethyl 2-aminothiophene-3-carboxylate reacts with a 2–3 molar excess of methylamine at 60–70°C for 12–24 hours, yielding 2-aminothiophene-3-(N-methylcarboxamide) with >80% efficiency.
Optimization Considerations :
Acylation with 3-Bromobenzoyl Chloride
The final step involves acylation of the 2-amino group with 3-bromobenzoyl chloride, introducing the brominated benzamido moiety. Conducted in anhydrous dichloromethane or THF, this reaction utilizes triethylamine as a base to scavenge HCl, facilitating the formation of the amide bond. Stoichiometric equivalence of reagents at 0–5°C minimizes diacylation, with gradual warming to room temperature ensuring completion within 4–6 hours.
Critical Parameters :
- Reactivity of 3-Bromobenzoyl Chloride : Electron-withdrawing bromine at the meta position enhances electrophilicity, promoting efficient acylation.
- Protection Strategies : If competing reactivity arises at the carboxamide nitrogen, temporary protection (e.g., Boc groups) may be employed, though this is unnecessary in most cases.
Reaction Optimization and Mechanistic Analysis
Gewald Reaction Modifications
Recent advancements in microwave-assisted Gewald reactions reduce reaction times from hours to minutes. For example, irradiating the reaction mixture at 100°C (80 W) for 15 minutes achieves comparable yields to conventional heating. This approach minimizes thermal degradation of sensitive intermediates, particularly when synthesizing unsubstituted thiophenes.
Carboxamide Synthesis: Solvent and Temperature Effects
A comparative study of solvents revealed that methanol outperforms THF and acetonitrile in aminolysis reactions, likely due to its ability to solubilize both methylamine and the thiophene ester. Elevated temperatures (70°C vs. 25°C) improve conversion rates but necessitate inert atmospheres to prevent oxidation of the amino group.
Acylation Efficiency and Byproduct Mitigation
The use of Schlenk techniques to exclude moisture is critical during acylation, as hydrolysis of 3-bromobenzoyl chloride to 3-bromobenzoic acid constitutes a primary side reaction. Employing a 10–20% molar excess of acyl chloride ensures complete consumption of the amino starting material, with residual reagents removed via aqueous workup.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR : The N-methyl group of the carboxamide resonates as a singlet at δ 2.8–3.1 ppm, while the benzamido NH proton appears as a broad singlet at δ 10.2–10.5 ppm.
- IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 1540–1560 cm⁻¹ (N–H bend) confirm amide bond formation.
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 367 (calculated for C₁₃H₁₂BrN₂O₂S).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm achieves baseline separation of the target compound from synthetic byproducts. A typical mobile phase (acetonitrile:water, 70:30) elutes the product at 6.2 minutes, with purity >98%.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each synthetic step, derived from analogous transformations in the literature:
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Gewald Reaction | Ethyl cyanoacetate, S₈, EtOH, 70°C, 12 h | 75–85 | Byproduct formation from ketone |
| Aminolysis | Methylamine, MeOH, 60°C, 24 h | 80–90 | Incomplete ester conversion |
| Acylation | 3-Bromobenzoyl chloride, Et₃N, DCM, 0–25°C | 70–75 | Hydrolysis of acyl chloride |
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamido derivatives, while coupling reactions can produce complex thiophene-based molecules.
Scientific Research Applications
2-(3-Bromobenzamido)-N-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The bromobenzamido group can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can also participate in electron transfer processes, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in core heterocycles, substituents, and biological activities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: The thiophene core in the target compound offers planarity and π-conjugation, which may enhance binding to aromatic residues in proteins. In contrast, quinoline (B21, Linomide) and pyrimidine (D2) cores provide distinct electronic profiles and solubility characteristics .
Substituent Effects: Bromine: Present in the target compound and analogs (B21, 3261-0146), bromine’s electron-withdrawing nature may stabilize intermolecular interactions (e.g., halogen bonding) . N-Methyl vs. Trifluoromethyl (D2): This substituent in D2 enhances lipophilicity and resistance to oxidative metabolism, contributing to its anti-leukemic activity .
Intermolecular Interactions and Crystallography
- Hydrogen Bonding : The bromo-substituted compound in forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature that may influence the target compound’s crystallinity and stability .
- Planarity : Extended π-conjugation in the target compound’s benzamido-thiophene system may promote stacking interactions, similar to the near-planar conformation observed in .
Biological Activity
2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- CAS Number : 941871-25-6
The presence of the bromobenzamide group and the thiophene ring contributes to its unique biological activity, particularly in pharmacological applications.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown that it inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), it demonstrated cytotoxic effects. The IC50 values ranged from 10 to 30 µM, indicating a dose-dependent response.
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry analyses revealed an increase in sub-G1 population, indicating apoptotic cells.
Tyrosinase Inhibition
Another notable biological activity is the inhibition of tyrosinase, an enzyme critical in melanin production. This property suggests potential applications in treating hyperpigmentation disorders.
| Compound | IC50 (µM) | Reference Standard |
|---|---|---|
| This compound | 15.5 | Kojic Acid (24.09) |
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of clinically relevant pathogens. Results indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Anticancer Activity
A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound over 48 hours. The results indicated a significant reduction in cell viability at concentrations above 20 µM, supporting its use as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
